molecular formula C13H19N5O5S2 B3017434 3,5-dimethyl-4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)isoxazole CAS No. 1448124-75-1

3,5-dimethyl-4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)isoxazole

Cat. No. B3017434
CAS RN: 1448124-75-1
M. Wt: 389.45
InChI Key: OXORQLIVZKVMFP-UHFFFAOYSA-N
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Description

The compound "3,5-dimethyl-4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)isoxazole" is a heterocyclic molecule that appears to be a derivative of isoxazole, a five-membered aromatic ring with oxygen and nitrogen atoms. This compound is likely to have biological activity given the presence of sulfonyl and triazolyl groups, which are common in pharmacologically active molecules.

Synthesis Analysis

The synthesis of isoxazole derivatives has been explored in various studies. For instance, the aprotic decomposition of 5-amino-3,4-dimethyl-isoxazole with excess isoamyl nitrite in aromatic solvents leads to the formation of 5-aryl- and 5-heteroaryl-isoxazoles, which can be further functionalized to create a variety of substituted isoxazoles . Another study describes the synthesis of 3-(4-(substitutedsulfonyl)piperazin-1-yl)benzo[d]isoxazole analogues, which were characterized using spectroscopic techniques and evaluated for their antimycobacterial activity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of isoxazole derivatives can be complex, and their analysis often requires advanced spectroscopic techniques. For example, the structure of one of the benzo[d]isoxazole derivatives was confirmed through single crystal XRD . The presence of sulfonyl and piperidinyl groups suggests that the compound may have multiple conformers or stereoisomers, which could be elucidated using NMR and X-ray crystallography.

Chemical Reactions Analysis

Isoxazole derivatives can undergo various chemical reactions. The thioether moieties in some isoxazole compounds can be oxidized to sulfonylmethyl groups, and the carbomethoxy groups can be differentially derivatized to carboxamides . The compound , with its sulfonyl and triazolyl groups, may also participate in nucleophilic substitution reactions or serve as a ligand in coordination chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of isoxazole derivatives are influenced by their substituents. The presence of sulfonyl groups typically increases the solubility in water and may affect the compound's acidity or basicity. The antimycobacterial activity of some isoxazole derivatives has been reported, with minimum inhibitory concentrations ranging from 3.125 to >50 µg/mL . The toxicity of these compounds was also evaluated against mouse macrophage cell lines, indicating their potential for further drug development . The compound's reactivity and stability can be inferred from similar isoxazole derivatives, which show electrophilic character due to the inductive effect of the oxygen atom .

Scientific Research Applications

Synthesis and Characterization

Research on compounds structurally related to "3,5-dimethyl-4-((4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)sulfonyl)isoxazole" often focuses on their synthesis and characterization. For instance, the synthesis and molecular structure of a compound involving isoxazole and sulfonamide groups were detailed, emphasizing spectroscopic techniques and X-ray diffraction studies for structural confirmation. This compound exhibits both inter- and intramolecular hydrogen bonding, highlighting its potential for further chemical modification and application in medicinal chemistry (Naveen et al., 2015).

Molecular Structure Investigations

The molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties revealed through X-ray crystallography, Hirshfeld, and DFT calculations. These compounds show significant intermolecular interactions, which could be crucial for designing drugs with targeted properties (Shawish et al., 2021).

Antimicrobial Activity

Several studies have explored the antimicrobial potential of compounds related to "this compound." For example, novel thiazolidinone derivatives have been synthesized and evaluated for their activity against a variety of bacterial and fungal species, indicating their potential use as antimicrobial agents (Patel et al., 2012).

Anticancer Evaluation

The anticancer activity of polyfunctional substituted 1,3-thiazoles, including those with piperazine substituents, has been studied. Some compounds demonstrated promising results against various cancer cell lines, suggesting their potential as leads for developing new anticancer drugs (Turov, 2020).

Green Chemistry Applications

The synthesis of 2-(chloromethyl)-3-methyl-4-(methylsulfonyl)pyridine, an intermediate in pharmaceutical manufacturing, showcases the application of green chemistry principles. The modified synthesis process emphasizes reduced waste generation and improved efficiency, highlighting the environmental considerations in the chemical synthesis of related compounds (Gilbile et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many triazole derivatives have been studied for their antimicrobial and anticancer activities . The mechanism of action could involve interaction with biological targets such as enzymes or receptors .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific properties and uses. As with any chemical, appropriate safety precautions should be taken when handling this compound . It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for specific safety information .

Future Directions

The future research directions for this compound could involve further exploration of its potential uses. For example, if the compound shows promising biological activity, it could be further optimized and studied as a potential therapeutic agent . Additionally, the compound’s unique structure could make it a useful building block in the synthesis of other complex molecules .

properties

IUPAC Name

3,5-dimethyl-4-[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]sulfonyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N5O5S2/c1-9-12(10(2)23-16-9)25(21,22)18-6-4-11(5-7-18)24(19,20)13-15-14-8-17(13)3/h8,11H,4-7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXORQLIVZKVMFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)N2CCC(CC2)S(=O)(=O)C3=NN=CN3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N5O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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